REACTION_CXSMILES
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[CH2:1]([N:3]1[C:12]2[N:11]=[C:10]3[CH:13]=[C:14](C(O)=O)[O:15][C:9]3=[CH:8][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2]>[Cu].C(OCC)(=O)C1C(=CC=CC=1)C(OCC)=O>[CH2:1]([N:3]1[C:12]2[N:11]=[C:10]3[CH:13]=[CH:14][O:15][C:9]3=[CH:8][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2]
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Name
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5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid
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Quantity
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9.5 g
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Type
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reactant
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Smiles
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C(C)N1C=C(C(C=2C=C3C(=NC12)C=C(O3)C(=O)O)=O)C(=O)O
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Name
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copper
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Quantity
|
0.8 g
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Type
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catalyst
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Smiles
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[Cu]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C=1C(C(=O)OCC)=CC=CC1)(=O)OCC
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 250° to 260° C. for 25 minutes
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Duration
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25 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction mixture was separated
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Type
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CUSTOM
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Details
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by partitioning between chloroform and aqueous potassium carbonate solution
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Type
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CUSTOM
|
Details
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The aqueous layer which separated out
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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ADDITION
|
Details
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The extract was treated with charcoal
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
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The crystals precipitated
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Type
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ADDITION
|
Details
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by adding ethanol
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Type
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FILTRATION
|
Details
|
were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C=2C=C3C(=NC12)C=CO3)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |